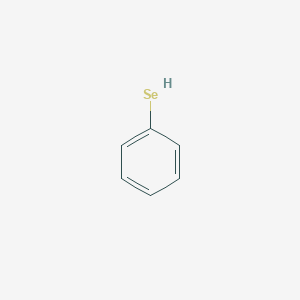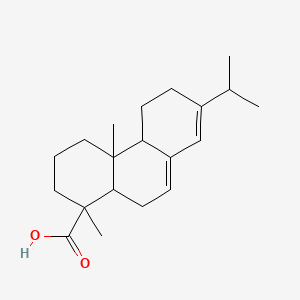
N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-YL)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide: is a synthetic organic compound with the molecular formula C14H18N4O2 It is characterized by the presence of two 2,5-dimethyl-1H-pyrrol-1-yl groups attached to an oxalamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide typically involves the reaction of 2,5-dimethyl-1H-pyrrole with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of 2,5-dimethyl-1H-pyrrole.
Step 2: Reaction of 2,5-dimethyl-1H-pyrrole with oxalyl chloride in the presence of a base such as triethylamine to form the desired oxalamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxalamide derivatives with oxidized pyrrole rings.
Reduction: Formation of reduced oxalamide derivatives.
Substitution: Formation of halogenated or nitrated oxalamide derivatives.
Applications De Recherche Scientifique
N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit catalytic activity, facilitating various chemical reactions. Additionally, the compound’s bioactivity may be attributed to its ability to interact with biological macromolecules, disrupting their normal function.
Comparaison Avec Des Composés Similaires
- N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide
- N,N’-Bis(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide
Comparison: N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide is unique due to its oxalamide core, which imparts distinct chemical and physical properties compared to similar compounds with ethanediamide cores. The presence of the oxalamide group enhances its ability to form stable coordination complexes and may influence its reactivity and bioactivity.
Propriétés
IUPAC Name |
N,N'-bis(2,5-dimethylpyrrol-1-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9-5-6-10(2)17(9)15-13(19)14(20)16-18-11(3)7-8-12(18)4/h5-8H,1-4H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIZSQINSUMBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C(=O)NN2C(=CC=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














